2,4-Dichloro-3-methoxyquinoline

Vue d'ensemble

Description

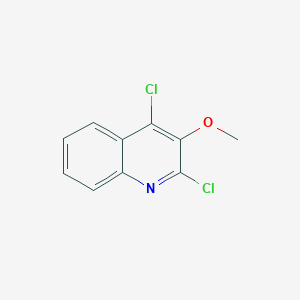

2,4-Dichloro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine and methoxy groups on the quinoline ring enhances its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the reaction of 3-methoxyquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-3-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like acetone or dichloromethane.

Reduction: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Amino or thiol derivatives of quinoline.

Oxidation: Quinoline-3-carboxylic acid or quinoline-3-aldehyde.

Reduction: Tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

2,4-Dichloro-3-methoxyquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Agriculture: It is used in the synthesis of agrochemicals, such as herbicides and fungicides, to protect crops from pests and diseases.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic microorganisms.

Comparaison Avec Des Composés Similaires

2-Chloroquinoline: Lacks the methoxy group, leading to different reactivity and biological activity.

3-Methoxyquinoline: Lacks the chlorine atoms, resulting in lower reactivity and different applications.

2,4-Dichloroquinoline: Lacks the methoxy group, leading to different electronic properties and applications.

Uniqueness: 2,4-Dichloro-3-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Activité Biologique

2,4-Dichloro-3-methoxyquinoline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms and a methoxy group attached to a quinoline ring. This unique substitution pattern enhances its binding affinity to biological targets, making it a versatile compound in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chlorine and methoxy groups facilitate these interactions, leading to the inhibition or activation of critical biological pathways. Notably, it has been shown to inhibit enzymes involved in DNA replication and protein synthesis, which can lead to the death of pathogenic microorganisms .

Molecular Interactions

The compound's efficacy is influenced by its ability to form stable complexes with target biomolecules through various interactions:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions are crucial for the compound's stability and specificity in biological systems.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been utilized in synthesizing various pharmacologically active compounds, including:

- Antimalarial agents

- Anticancer drugs

- Antibacterial agents

Studies indicate that it can effectively inhibit the growth of several pathogens by targeting specific metabolic pathways.

Antiviral Potential

Recent research has explored the antiviral potential of quinoline derivatives, including this compound. Its structural similarities to known antiviral compounds suggest that it may possess activity against viruses such as coronaviruses. Initial studies have shown promising results in inhibiting viral replication .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly alter cellular processes:

- Cell Signaling : Modulates signaling pathways associated with cell growth and apoptosis.

- Gene Expression : Influences the expression of genes related to cell proliferation and survival.

For instance, one study reported that at lower concentrations, the compound exhibited beneficial effects on cell metabolism, while higher concentrations led to cytotoxicity .

Animal Models

Dosage effects observed in animal models indicate that the compound's impact varies significantly with concentration. Lower doses may enhance enzyme inhibition beneficial for therapeutic applications, whereas higher doses can induce toxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methoxy substitutions | Antimicrobial, anticancer |

| 4-Bromo-3-fluoro-6-methoxyquinoline | Fluorine substitution enhances reactivity | Antiviral potential |

| 3-Fluoro-4-iodo-6-methoxyquinoline | Iodine enhances binding affinity | Inhibitory effects on metabolic pathways |

The comparison highlights the distinct chemical properties that contribute to varying biological activities among similar compounds.

Applications in Research and Industry

This compound serves multiple roles across different fields:

- Medicinal Chemistry : As a building block for synthesizing new therapeutic agents.

- Biological Studies : In enzyme inhibition studies and receptor binding assays.

- Material Science : Utilized in developing organic semiconductors due to its electronic properties.

- Agriculture : Employed in synthesizing agrochemicals like herbicides and fungicides.

Propriétés

IUPAC Name |

2,4-dichloro-3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-9-8(11)6-4-2-3-5-7(6)13-10(9)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPHIZLAMUGPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379542 | |

| Record name | 2,4-dichloro-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157027-29-7 | |

| Record name | 2,4-dichloro-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.